molecular formula C11H14FN B13204141 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole

3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole

Cat. No.: B13204141
M. Wt: 179.23 g/mol
InChI Key: VWPWNFLMIWTSSJ-UHFFFAOYSA-N
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Description

3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an ethyl group at the third position, a fluorine atom at the fifth position, and a methyl group at the third position of the dihydroindole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 3-ethyl-2,3-dihydro-1H-indole and 5-fluoro-3-methylphenylhydrazine. The reaction is typically carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives .

Scientific Research Applications

3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2,3-dihydro-1H-indole
  • 5-Fluoro-2,3-dihydro-1H-indole
  • 3-Methyl-2,3-dihydro-1H-indole

Uniqueness

3-Ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole is unique due to the specific combination of substituents on the indole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

3-ethyl-5-fluoro-3-methyl-1,2-dihydroindole

InChI

InChI=1S/C11H14FN/c1-3-11(2)7-13-10-5-4-8(12)6-9(10)11/h4-6,13H,3,7H2,1-2H3

InChI Key

VWPWNFLMIWTSSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)F)C

Origin of Product

United States

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